KDM2A vs. KDM4A Isoform Selectivity: A 11‑Fold Window for Epigenetic Probe Development
In a panel of human lysine‑specific demethylase (KDM) assays, 4,4‑dimethyl‑6‑oxopiperidine‑3‑carboxylic acid exhibited an IC₅₀ of 8,100 nM against KDM2A, compared with 92,000 nM against KDM4A, yielding an 11‑fold selectivity for KDM2A. The same compound showed IC₅₀ values of 55,000 nM for KDM4C and 110,000 nM for KDM5A, while no inhibition was observed for KDM6A (IC₅₀ > 100,000 nM) [1]. This selectivity profile is not reported for the unsubstituted 6‑oxopiperidine‑3‑carboxylic acid scaffold [2].
| Evidence Dimension | Biochemical inhibition (IC₅₀) of KDM demethylases |
|---|---|
| Target Compound Data | KDM2A IC₅₀ = 8,100 nM; KDM4A IC₅₀ = 92,000 nM; KDM4C IC₅₀ = 55,000 nM; KDM5A IC₅₀ = 110,000 nM; KDM6A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Unsubstituted 6-oxopiperidine-3-carboxylic acid (no reported KDM panel data); 11‑fold selectivity within target compound's own profile (KDM2A vs. KDM4A) |
| Quantified Difference | 11‑fold greater potency for KDM2A over KDM4A; >12‑fold selectivity over KDM6A |
| Conditions | Inhibition of recombinant human KDM enzymes; KDM2A, KDM4A, KDM4C, KDM5A, KDM6A; 1 h incubation; FDH‑coupled assay (BindingDB curated from ChEMBL) |
Why This Matters
The selectivity window provides a starting point for developing KDM2A‑biased chemical probes, reducing the risk of confounding phenotypes caused by simultaneous inhibition of other KDM family members.
- [1] BindingDB. (2014). BDBM50440292 (CHEMBL2424809): Affinity data for 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50440292. View Source
- [2] Gruzdev, D. A., et al. (2017). O‑(α‑Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5‑oxopyrrolidine‑ and 6‑oxopiperidine‑3‑carboxylic acids. Tetrahedron: Asymmetry, 28(12), 1817–1822. https://doi.org/10.1016/j.tetasy.2017.10.025. View Source
